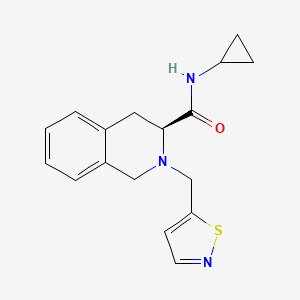![molecular formula C18H27NO3 B7344422 2-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-1-(3,5-dimethoxyphenyl)ethanol](/img/structure/B7344422.png)
2-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-1-(3,5-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-1-(3,5-dimethoxyphenyl)ethanol, commonly known as BOE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOE is a chiral compound that belongs to the family of beta-adrenergic agonists and has been synthesized by several methods.
Mechanism of Action
BOE acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. This results in the activation of the cyclic adenosine monophosphate (cAMP) pathway, leading to bronchodilation, vasodilation, and anabolic effects.
Biochemical and physiological effects:
BOE has been shown to have several biochemical and physiological effects, including bronchodilation, vasodilation, anabolic effects, and increased heart rate and cardiac output. BOE has also been shown to increase glucose uptake and glycogenolysis, leading to increased energy production.
Advantages and Limitations for Lab Experiments
BOE has several advantages for lab experiments, including its high purity and stability. However, BOE is a chiral compound, which can make it difficult to work with in some experiments. BOE also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of BOE, including its potential use as a treatment for respiratory and cardiovascular diseases, its anabolic effects in livestock and plant growth, and its potential use in veterinary medicine. Further research is needed to fully understand the mechanism of action of BOE and its long-term effects in various fields.
Synthesis Methods
BOE can be synthesized by several methods, including the reaction of 3,5-dimethoxyphenylacetonitrile with (1S,6S)-7-bicyclo[4.2.0]oct-1-ene-3,4-diol in the presence of a reducing agent. Another method involves the reduction of 3,5-dimethoxyphenylacetonitrile with sodium borohydride followed by the reaction with (1S,6S)-7-bicyclo[4.2.0]oct-1-ene-3,4-diol. Both methods have been reported to yield BOE with high purity and yield.
Scientific Research Applications
BOE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and veterinary science. In medicine, BOE has been shown to have bronchodilator and vasodilator effects, making it a potential treatment for asthma and other respiratory diseases. BOE has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
In agriculture, BOE has been shown to have anabolic effects, promoting muscle growth and improving feed efficiency in livestock. BOE has also been studied for its potential use in enhancing plant growth and yield.
In veterinary science, BOE has been studied for its potential use in the treatment of respiratory diseases in horses and other animals.
properties
IUPAC Name |
2-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-1-(3,5-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-21-14-7-13(8-15(10-14)22-2)18(20)11-19-17-9-12-5-3-4-6-16(12)17/h7-8,10,12,16-20H,3-6,9,11H2,1-2H3/t12-,16-,17?,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVZVLZJMUZRDH-VJZABPCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CNC2CC3C2CCCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(CNC2C[C@H]3[C@@H]2CCCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,8aS)-3-(hydroxymethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-(6-pyrrol-1-ylpyridin-3-yl)methanone](/img/structure/B7344344.png)
![[(3R,8aS)-3-(hydroxymethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-[4-(triazol-1-yl)phenyl]methanone](/img/structure/B7344346.png)

![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7344366.png)
![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxamide](/img/structure/B7344370.png)
![2-(4-cyclopropyl-1,3-thiazol-2-yl)-N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]acetamide](/img/structure/B7344374.png)
![N-[(1R,2S)-2-cyclohexylcyclopropyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7344377.png)
![N-[(1S,6S)-7-bicyclo[4.2.0]octanyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7344385.png)
![N-[4-[[(3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]amino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7344386.png)
![4-methyl-5-nitro-N-[[(2S)-piperidin-2-yl]methyl]pyridin-2-amine](/img/structure/B7344391.png)
![(1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine](/img/structure/B7344397.png)
![N-[(1S)-3-methyl-1-[3-(2,2,5,5-tetramethyloxolan-3-yl)-1,2,4-oxadiazol-5-yl]butyl]acetamide](/img/structure/B7344408.png)
![N-[(1S,6S)-7-bicyclo[4.2.0]octanyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7344414.png)
![(1S,6S)-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]bicyclo[4.2.0]octan-7-amine](/img/structure/B7344438.png)